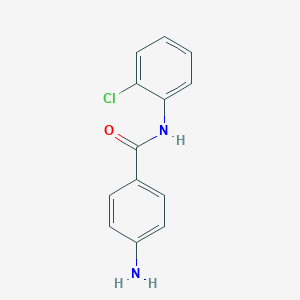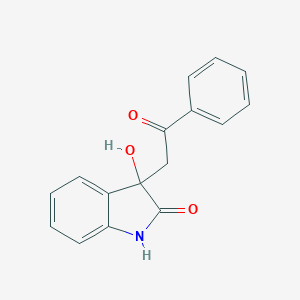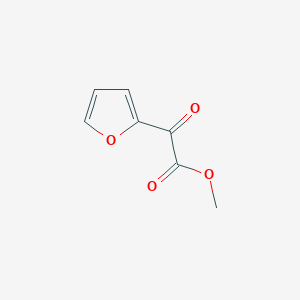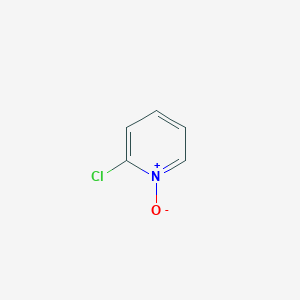
ethyl (Z)-2-cyano-3-ethoxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, also known as ethyl cyanoacrylate, is a colorless liquid that is widely used in scientific research. It belongs to the family of cyanoacrylate esters, which are characterized by their fast-drying and strong adhesive properties. Ethyl cyanoacrylate has been used in a variety of applications, including wound closure, tissue bonding, and as a model adhesive for studying adhesion mechanisms.
Wirkmechanismus
The mechanism of action of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate is based on the formation of strong covalent bonds between the adhesive and the substrate. The adhesive reacts with the surface of the substrate to form a polymer network, which provides a strong and durable bond. The fast-drying nature of the adhesive is due to the rapid polymerization of the monomer to form the polymer network.
Biochemical and physiological effects:
Ethyl cyanoacrylate has been shown to be biocompatible and non-toxic in vitro and in vivo. It has been used in a variety of biomedical applications, including tissue engineering, drug delivery, and wound closure. It has also been used as a sealant for vascular and gastrointestinal surgeries. However, the use of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in vivo requires careful consideration of the potential risks and benefits, as well as the appropriate dosing and delivery methods.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in lab experiments include its fast-drying nature, strong adhesive properties, and biocompatibility. It can be used as a model adhesive for studying adhesion mechanisms, as well as a coating material for microelectronic devices. However, the use of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in lab experiments is limited by its sensitivity to moisture and temperature, as well as its potential toxicity and flammability.
Zukünftige Richtungen
There are many potential future directions for the use of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in scientific research. One area of interest is the development of new drug delivery systems based on ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate. Another area of interest is the use of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in tissue engineering, where it could be used as a matrix material for cell growth and differentiation. Additionally, the use of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in microelectronic devices could be expanded to include new applications such as flexible electronics and wearable sensors.
Synthesemethoden
The synthesis of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate involves the reaction of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacetate with formaldehyde in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a series of steps, including condensation, cyclization, and decarboxylation, to yield the final product. The reaction is highly exothermic and requires careful control of the reaction conditions to prevent thermal runaway.
Wissenschaftliche Forschungsanwendungen
Ethyl cyanoacrylate has been used in a variety of scientific research applications due to its strong adhesive properties and fast-drying nature. It has been used as a tissue adhesive for wound closure, as a model adhesive for studying adhesion mechanisms, and as a coating material for microelectronic devices. It has also been used in the development of drug delivery systems and as a matrix material for tissue engineering.
Eigenschaften
CAS-Nummer |
64046-50-0 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.2 g/mol |
IUPAC-Name |
ethyl (Z)-2-cyano-3-ethoxybut-2-enoate |
InChI |
InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7- |
InChI-Schlüssel |
YKXFOGAYPIPTKF-FPLPWBNLSA-N |
Isomerische SMILES |
CCO/C(=C(/C#N)\C(=O)OCC)/C |
SMILES |
CCOC(=C(C#N)C(=O)OCC)C |
Kanonische SMILES |
CCOC(=C(C#N)C(=O)OCC)C |
Andere CAS-Nummern |
35260-93-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B183155.png)
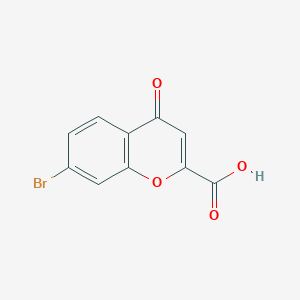

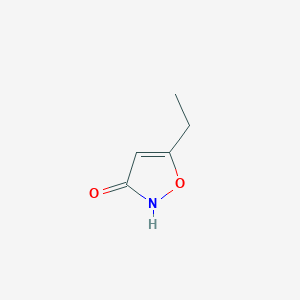
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)
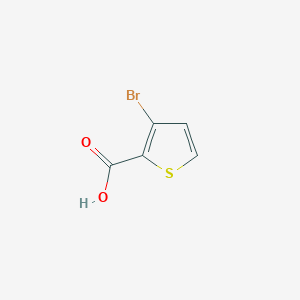
![3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183167.png)

